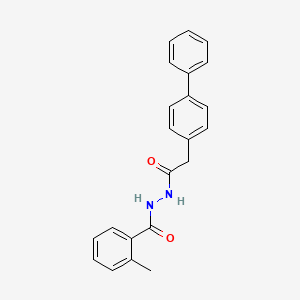![molecular formula C17H20N2O3S B5876870 N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide, also known as PS431, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of sulfonamide compounds and has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation.
Mechanism of Action
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide exerts its anticancer effects by inhibiting the activity of CDK4, CDK6, and HDAC6. CDK4 and CDK6 are involved in the regulation of the cell cycle, and their inhibition by N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide leads to cell cycle arrest. HDAC6 is involved in the regulation of protein degradation and its inhibition by N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide leads to the accumulation of misfolded proteins, which ultimately leads to apoptosis.
Biochemical and Physiological Effects
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell-based assays. It has also been shown to have minimal toxicity in normal cells, which allows for the study of its effects on cancer cells without interfering with normal cell function. However, N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in in vivo studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Future Directions
For N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide research include the identification of biomarkers, the development of more water-soluble analogs, and the evaluation of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide in combination with other anticancer agents.
Synthesis Methods
The synthesis of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-aminobenzenesulfonamide, which is reacted with 2-phenylethylamine to form the intermediate product. This intermediate is then reacted with 3-chloropropionyl chloride to yield the final product, N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide.
Scientific Research Applications
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential use as a cancer therapeutic agent. It has been found to inhibit the activity of several enzymes, including cyclin-dependent kinase 4 (CDK4), CDK6, and histone deacetylase 6 (HDAC6), which are involved in cancer cell proliferation. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-17(20)19-15-8-10-16(11-9-15)23(21,22)18-13-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLPQVUHUSUIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)

![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)


![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)
![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)
![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)

